molecular formula C7H8N2O3S2 B15158710 2-Amino-2,3-dihydro-1,3-benzothiazole-2-sulfonic acid CAS No. 675583-70-7

2-Amino-2,3-dihydro-1,3-benzothiazole-2-sulfonic acid

Katalognummer: B15158710
CAS-Nummer: 675583-70-7
Molekulargewicht: 232.3 g/mol
InChI-Schlüssel: OEDGCTVTPIIFEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2,3-dihydro-1,3-benzothiazole-2-sulfonic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2,3-dihydro-1,3-benzothiazole-2-sulfonic acid typically involves the cyclization of 2-aminobenzenethiol with appropriate sulfonating agents. One common method includes the reaction of 2-aminobenzenethiol with sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2,3-dihydro-1,3-benzothiazole-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzothiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzothiazoles, sulfonic acid derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-2,3-dihydro-1,3-benzothiazole-2-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-2,3-dihydro-1,3-benzothiazole-2-sulfonic acid involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. The specific pathways involved depend on the particular application and target molecule.

Eigenschaften

CAS-Nummer

675583-70-7

Molekularformel

C7H8N2O3S2

Molekulargewicht

232.3 g/mol

IUPAC-Name

2-amino-3H-1,3-benzothiazole-2-sulfonic acid

InChI

InChI=1S/C7H8N2O3S2/c8-7(14(10,11)12)9-5-3-1-2-4-6(5)13-7/h1-4,9H,8H2,(H,10,11,12)

InChI-Schlüssel

OEDGCTVTPIIFEK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(S2)(N)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.